N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
The compound appears to contain a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). Benzothiazoles are known for their diverse range of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s subjected. Benzothiazoles are generally reactive towards electrophiles due to the electron-rich sulfur and nitrogen in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Activity
A range of benzothiazole derivatives have been synthesized and evaluated for various biological activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives were synthesized and demonstrated diuretic activity in vivo, with specific compounds showing promise as diuretic agents (Yar & Ansari, 2009). Similarly, a study on the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation presented a metal- and reagent-free method for synthesizing these compounds, indicating their broad applicability in pharmaceuticals and organic materials (Qian et al., 2017).
Antimicrobial and Antitumor Activity
Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, with certain compounds displaying significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, the antitumor activity of certain benzothiazole derivatives was investigated, showing that some compounds have a significant ability to inhibit the growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects. For example, benzothiazole derivatives were synthesized to investigate their corrosion inhibiting effect against steel in a 1 M HCl solution, with results showing high inhibition efficiencies, highlighting their potential in corrosion protection applications (Hu et al., 2016).
Antiallergic and Antipsychotic Potential
Other studies focused on the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to determine their antiallergic activity, with some compounds showing significant potency in rat passive cutaneous anaphylaxis (PCA) assays (Honma et al., 1983). Additionally, heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were prepared and evaluated as potential antipsychotic agents, demonstrating potent activities in vivo and in vitro (Norman et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(13-9-20-11-6-2-3-7-12(11)21-13)18-16-17-10-5-1-4-8-14(10)22-16/h2-3,6-7,13H,1,4-5,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMZIUCILVPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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